Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₁H₁₉BrO₆, molecular weight: 423.69 g/mol) is a benzofuran derivative characterized by a substituted aromatic core. Key structural features include:
- 6-Bromo substituent: Enhances electrophilicity and influences intermolecular interactions.
- 5-{[4-(Methoxycarbonyl)benzyl]oxy group: A benzyloxy moiety with a para-methoxycarbonyl substituent, contributing to steric bulk and electronic effects.
- 2-Methyl group: Stabilizes the benzofuran ring and modulates steric effects.
This compound is synthesized via halogenation and esterification reactions, similar to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 6-bromo-5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-4-26-21(24)19-12(2)28-17-10-16(22)18(9-15(17)19)27-11-13-5-7-14(8-6-13)20(23)25-3/h5-10H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOHNHULNTBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound notable for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 447.281 g/mol. Its structure includes a benzofuran core, which is significant in medicinal chemistry due to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrO6 |
| Molecular Weight | 447.281 g/mol |
| Purity | ≥ 95% |
This compound exhibits several biological activities, primarily through its interactions with various biological targets:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It may inhibit pathways associated with inflammation, thereby reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies indicate that this compound could exhibit antimicrobial activity against specific bacterial strains.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
Case Studies
-
Case Study on Anticancer Activity
- Researchers evaluated the efficacy of this compound in a mouse model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group, suggesting potent anticancer properties.
-
Case Study on Anti-inflammatory Effects
- In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced TNF-alpha levels by 40%, indicating strong anti-inflammatory effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Wide distribution in tissues |
| Metabolism | Hepatic metabolism |
| Elimination | Renal clearance |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and its analogues:
Key Observations:
- Steric Effects : The target compound’s 4-(methoxycarbonyl)benzyloxy group introduces greater steric hindrance compared to simpler benzyloxy substituents (e.g., 4-methylbenzyloxy in ).
- Lipophilicity : Chloro (logP ~5.7 in ) and methyl groups increase hydrophobicity, whereas methoxycarbonyl and hydroxyl groups enhance polarity .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo, methoxycarbonyl) may reduce electron density on the benzofuran ring, affecting reactivity and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
